molecular formula C9H10O3S B2708257 4-[(2-Hydroxyethyl)thio]benzoic acid CAS No. 7184-99-8

4-[(2-Hydroxyethyl)thio]benzoic acid

Cat. No. B2708257
CAS RN: 7184-99-8
M. Wt: 198.24
InChI Key: NMWAITMVPVIPGG-UHFFFAOYSA-N
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Patent
US08227492B2

Procedure details

To a stirred solution of 4-mercapto benzoic acid (10 g, 0.0645 mmol) in methanol (100 mL) was added KOH (10.8 g, 0.1935 mol) at 25-30° C. Chloroethanol (10.3 g, 0.1290 mol) was then added to it. Reaction mixture was refluxed for 4 hr. Excess methanol was evaporated and then quenched in dil.HCl. Product obtained was filtered. Drying afforded 8 g of titled compound in 62% yield.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[OH-].[K+].Cl[CH:14]([OH:16])[CH3:15]>CO>[OH:16][CH2:14][CH2:15][S:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
SC1=CC=C(C(=O)O)C=C1
Name
Quantity
10.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10.3 g
Type
reactant
Smiles
ClC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 4 hr
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Excess methanol was evaporated
CUSTOM
Type
CUSTOM
Details
quenched in dil
CUSTOM
Type
CUSTOM
Details
Product obtained
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
Drying

Outcomes

Product
Name
Type
product
Smiles
OCCSC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62566.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.